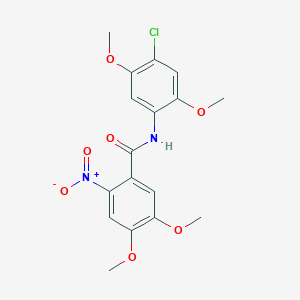
N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, commonly known as DIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIBO belongs to the class of imidazole-based compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of DIBO involves the inhibition of the NF-κB pathway, which is a critical signaling pathway involved in inflammation, cell proliferation, and apoptosis. DIBO has been shown to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit into the nucleus, thus blocking the transcription of target genes.
Biochemical and Physiological Effects:
DIBO has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIBO has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, DIBO has been shown to exhibit antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DIBO also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of DIBO include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DIBO. One potential area of research is the development of DIBO derivatives with improved solubility and bioavailability. Another area of research is the investigation of DIBO in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the potential therapeutic applications of DIBO in various diseases.
Métodos De Síntesis
The synthesis of DIBO involves the reaction between 2,4-dimethylbenzaldehyde and 1H-imidazole-1-carboxaldehyde in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound, DIBO. The synthesis of DIBO has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
DIBO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. DIBO has been studied as a potential drug candidate for the treatment of cancer, viral infections, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-3-8-18(15(2)11-14)21-19(23)17-6-4-16(5-7-17)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKPDODLZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)

![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)

![N-(2-methoxybenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6055719.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055724.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6055734.png)
![1-(4-chlorophenyl)-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6055736.png)

![4-benzyl-1-[4-(methylthio)benzyl]piperidine](/img/structure/B6055763.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)